Pharmacopoeial Designation as EP Impurity C and USP Related Compound A Ensures Regulatory Submission Compliance
This compound is explicitly listed as Impurity C in the European Pharmacopoeia monograph for Tolterodine Tartrate and recognized as USP Related Compound A (rac-Tolterodine Methoxy Analog) . Unlike generic laboratory reagents or in-house synthesized analogs lacking pharmacopoeial traceability, EP Impurity C carries a defined monograph identity with established acceptance criteria for related substances testing [1]. The EP specifies that any single unspecified impurity must not exceed 0.10% and total impurities must not exceed 0.3% in the API; Impurity C is one of the named specified impurities for which a validated reference standard is required to demonstrate compliance.
| Evidence Dimension | Regulatory designation and monograph status |
|---|---|
| Target Compound Data | EP Impurity C (CAS 124935-88-2 fumarate); named specified impurity in EP Tolterodine Tartrate monograph; also USP Related Compound A |
| Comparator Or Baseline | Non-pharmacopoeial O-methyl tolterodine analogs (laboratory reagents without EP/USP designation); tolterodine API itself (different monograph identity) |
| Quantified Difference | Pharmacopoeial designation vs. no monograph reference; acceptance criterion: single impurity ≤0.10%, total ≤0.3% per EP |
| Conditions | European Pharmacopoeia monograph for Tolterodine Tartrate; USP Tolterodine Tartrate monograph |
Why This Matters
Regulatory agencies require use of pharmacopoeially designated impurity reference standards for ANDA/DMF submissions; non-designated materials risk deficiency letters and delayed approvals.
- [1] British Pharmacopoeia 2025. Tolterodine Tartrate monograph. Related substances: unspecified impurities maximum 0.10%; total maximum 0.3%. View Source
